PYCR1 Inhibition: Target Engagement vs. Carboxylic Acid Analog
The methyl ester exhibits measurable inhibition of human PYCR1 with an IC₅₀ of 311 µM [1]. In contrast, no publicly available quantitative inhibition data exist for the corresponding carboxylic acid analog (2-oxo-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid, CAS 1190319-78-8) against PYCR1 or any other discrete molecular target. The ester form thus provides a defined, albeit modest, affinity benchmark that the acid analog lacks, enabling rational SAR progression.
| Evidence Dimension | PYCR1 enzymatic inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 311,000 nM (3.11 × 10⁵ nM) |
| Comparator Or Baseline | 2-Oxo-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid (CAS 1190319-78-8): No reported IC₅₀ data available for PYCR1 or other targets |
| Quantified Difference | Unique measurable affinity (311 µM) vs. absence of reported target engagement for the acid analog |
| Conditions | Inhibition of 6x-His/SUMO-tagged human PYCR1 expressed in E. coli BL21 (DE3) cells, assessed as reduction in NADH oxidation |
Why This Matters
The methyl ester provides a quantifiable starting point for SAR optimization against PYCR1, whereas the acid analog offers no such baseline, making the ester the informed choice for hit-to-lead programs targeting proline metabolism in cancer.
- [1] BindingDB. BDBM50522059. IC₅₀: 3.11E+5 nM (311 µM). Target: Human PYCR1. Assay: NADH oxidation reduction in E. coli BL21 (DE3) cells. Retrieved from http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50522059. View Source
